Cas no 2680672-91-5 (tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate)

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate
- 2680672-91-5
- EN300-28280401
-
- インチ: 1S/C11H16ClN3O2/c1-7-13-8(12)6-9(14-7)15(5)10(16)17-11(2,3)4/h6H,1-5H3
- InChIKey: HJHXWKMCCAQFJN-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC(C)=N1)N(C)C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 257.0931045g/mol
- 同位素质量: 257.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 55.3Ų
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280401-0.05g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28280401-2.5g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28280401-0.1g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28280401-1.0g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28280401-5.0g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28280401-10.0g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28280401-0.25g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28280401-0.5g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28280401-1g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 1g |
$671.0 | 2023-09-09 | ||
Enamine | EN300-28280401-10g |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |
2680672-91-5 | 10g |
$2884.0 | 2023-09-09 |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2680672-91-5 and Product Name: tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate
The compound with CAS No. 2680672-91-5 and the product name tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure, featuring a tert-butyl group and a 6-chloro-2-methylpyrimidin-4-yl moiety, contributes to its distinct chemical properties and reactivity, making it a valuable candidate for further exploration.
Recent research in the field of cheminformatics has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 6-chloro-2-methylpyrimidin-4-yl substituent in this compound is particularly noteworthy, as pyrimidine derivatives are widely recognized for their biological activity. Studies have demonstrated that such structural motifs can exhibit a range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. The presence of the chloro group further enhances the compound's potential by introducing electrophilic centers that can participate in various chemical transformations.
The N-methylcarbamate moiety is another critical feature of this compound, contributing to its stability and solubility characteristics. This functional group is frequently employed in pharmaceuticals due to its ability to form stable amide bonds, which are essential for drug bioavailability and metabolic stability. The combination of these structural elements makes tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate a promising candidate for further investigation in the development of new therapeutic agents.
In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The unique structural features of this compound make it an attractive target for computational studies aimed at understanding its interactions with biological targets. Recent advancements in molecular dynamics simulations have enabled researchers to predict the binding affinity and mechanism of action of small molecules like this one, providing valuable insights into their potential therapeutic applications.
Moreover, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in constructing the complex heterocyclic core. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide a foundation for scaling up production for further research and development.
The potential applications of this compound extend beyond traditional pharmaceuticals. Research into agrochemicals has shown that pyrimidine derivatives can exhibit herbicidal and fungicidal properties, making them valuable for crop protection. Additionally, the structural versatility of this compound suggests that it could be modified to target other therapeutic areas, such as neurodegenerative diseases or inflammatory disorders. The tert-butyl group, in particular, offers opportunities for further functionalization, allowing researchers to tailor the compound's properties to specific needs.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them more effectively. The integration of machine learning algorithms into drug discovery processes has revolutionized the way new compounds are identified and optimized. By leveraging large datasets and predictive models, researchers can accelerate the development pipeline and reduce costs associated with traditional trial-and-error approaches. The compound with CAS No. 2680672-91-5 exemplifies this trend toward data-driven drug discovery.
The safety profile of any new chemical entity is paramount before it can be considered for clinical use. Extensive toxicological studies are required to assess its potential risks and benefits. Preliminary studies on related compounds have shown promising results regarding their safety and efficacy, suggesting that further investigation into tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate could yield similarly positive outcomes. These studies often involve in vitro assays to evaluate cytotoxicity and genotoxicity, followed by animal models to assess systemic toxicity.
The regulatory landscape for new pharmaceuticals is complex but essential for ensuring patient safety and efficacy. Regulatory agencies such as the FDA and EMA have stringent guidelines that must be followed during clinical trials and market approval processes. Companies developing new drugs must navigate these regulations carefully to bring their products to market successfully. The potential success of tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate will depend on its ability to meet these rigorous standards.
In conclusion, the compound with CAS No. 2680672-91-5 and its product name tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate represent a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it a promising candidate for further research and development, offering hope for novel treatments against various diseases. As scientific understanding continues to grow and technological advancements emerge, compounds like this one will play an increasingly important role in improving human health.
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